Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS No.: 96319-21-0
Cat. No.: VC3800903
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate - 96319-21-0](/images/structure/VC3800903.png)
Specification
CAS No. | 96319-21-0 |
---|---|
Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Standard InChI | InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3 |
Standard InChI Key | BWSGNJCQTWVCQP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2N=CC=CN2N=C1C |
Canonical SMILES | CCOC(=O)C1=C2N=CC=CN2N=C1C |
Introduction
Chemical Identity and Structural Properties
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a crystalline solid with a melting point range of 103–104°C . Its molecular structure comprises a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an ethyl carboxylate moiety at position 3 (Figure 1). Key physicochemical parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 205.21 g/mol |
Exact Mass | 205.085 Da |
Topological Polar Surface Area | 56.49 Ų |
Partition Coefficient (LogP) | 1.214 |
HS Code | 2933990090 |
The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability, while its polar surface area indicates potential for hydrogen bonding .
Synthetic Routes and Optimization
The synthesis of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step condensation strategy. A representative pathway includes:
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Formation of the Pyrazole Core: Reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions yields a 5-aminopyrazole intermediate .
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Cyclization to Pyrazolopyrimidine: Condensation with a β-ketoester derivative in the presence of a catalytic acid (e.g., acetic acid) facilitates ring closure to form the pyrazolo[1,5-a]pyrimidine scaffold .
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Functionalization: Introduction of the methyl group at position 2 is achieved via alkylation or through the use of pre-functionalized starting materials.
Key reaction conditions include anhydrous ethanol as the solvent, reflux temperatures (70–80°C), and reaction times of 2–3 hours. The final product is purified via recrystallization from hexane or ethyl acetate, yielding a white crystalline solid with >95% purity .
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with applications in:
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Antimicrobial Agents: Structural modifications to enhance Gram-negative penetration.
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Anticancer Therapeutics: Optimization of pharmacokinetic properties for in vivo efficacy.
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Anti-Inflammatory Drugs: Exploration of COX-2 inhibition potential.
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